mPEG17-NH2 mPEG17-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16798340
InChI: InChI=1S/C35H73NO17/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-53-35-34-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-36/h2-36H2,1H3
SMILES:
Molecular Formula: C35H73NO17
Molecular Weight: 779.9 g/mol

mPEG17-NH2

CAS No.:

Cat. No.: VC16798340

Molecular Formula: C35H73NO17

Molecular Weight: 779.9 g/mol

* For research use only. Not for human or veterinary use.

mPEG17-NH2 -

Specification

Molecular Formula C35H73NO17
Molecular Weight 779.9 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Standard InChI InChI=1S/C35H73NO17/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-53-35-34-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-36/h2-36H2,1H3
Standard InChI Key JFBINIBHZSJMRL-UHFFFAOYSA-N
Canonical SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Introduction

Chemical Structure and Classification

Molecular Architecture

mPEG17-NH2 is a linear polymer composed of repeating ethylene oxide units (-CH2-CH2-O-) terminated by a methoxy group (-OCH3) at one end and a primary amine (-NH2) at the other. Its general formula is CH3O-(CH2CH2O)n-NH2, where n corresponds to ~385 repeating units to achieve a molecular weight of 17 kDa. The methoxy group provides steric stabilization, while the amino group enables covalent conjugation with biomolecules via amide or Schiff base linkages.

Polymer Classification

As a polyether, mPEG17-NH2 falls under the category of hydrophilic polymers due to its high water solubility. It is further classified as a heterobifunctional PEG, distinguished by its two distinct terminal groups. The compound is listed under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as methoxy-poly(ethylene glycol)-amine and is indexed in drug carrier patent databases under CPC codes such as A61K 47/60 and A61K 47/54 .

Synthesis and Manufacturing Processes

Polymerization of Ethylene Oxide

The synthesis begins with the anionic ring-opening polymerization of ethylene oxide, initiated by methoxide ions (CH3O⁻). This step is conducted under inert conditions (e.g., nitrogen atmosphere) at 120–150°C to form methoxy-terminated PEG (mPEG). The reaction is quenched with acidic water to terminate chain growth, yielding mPEG with a narrow polydispersity index (PDI < 1.1).

Amination of mPEG

The terminal hydroxyl group of mPEG is converted to an amine via a two-step process:

  • Activation: The hydroxyl group is replaced with a mesylate (-OSO2CH3) or tosylate (-OSO2C6H4CH3) group using methanesulfonyl chloride or toluenesulfonyl chloride.

  • Displacement: The activated intermediate reacts with aqueous or gaseous ammonia, resulting in substitution of the sulfonate group with -NH2.

Table 1: Synthesis Conditions for mPEG17-NH2

StepReagentsTemperatureTimeYield
PolymerizationEthylene oxide, CH3O⁻130°C24 hr85–90%
ActivationMsCl, Et3N0–5°C2 hr95%
AminationNH3 (aq)60°C12 hr75–80%

Physicochemical Properties

Solubility and Stability

mPEG17-NH2 is highly soluble in water (>100 mg/mL), ethanol, and dimethyl sulfoxide (DMSO). Its aqueous solutions remain stable at pH 4–9 and temperatures up to 60°C, making it suitable for biological applications. The amino group’s pKa (~8.5) allows selective protonation under physiological conditions, facilitating controlled conjugation .

Surface Charge and Nanocarrier Behavior

In nanocarrier formulations, mPEG17-NH2’s terminal amine contributes to surface charge modulation. For example, when incorporated into polymersomes (PEG-b-PPS diblock copolymers), the amine group reduces zeta potential compared to hydroxyl- or phosphate-terminated PEGs, influencing macrophage uptake and biodistribution .

Table 2: Physicochemical Properties of mPEG17-NH2

PropertyValueMethod
Molecular Weight17 kDa ± 5%GPC
PDI1.05–1.10GPC
Zeta Potential (pH 7)-5.2 mV ± 1.3Electrophoretic LS
Solubility (H2O)150 mg/mLTurbidimetry

Functionalization and Chemical Reactivity

Bioconjugation Strategies

The amino group enables covalent attachment to:

  • Carboxylic acids via EDC/NHS-mediated amide bond formation.

  • Aldehydes/ketones via Schiff base formation, followed by reductive amination.

  • Epoxides through nucleophilic ring-opening reactions.

Surface Modification of Nanocarriers

In polymersome systems, mPEG17-NH2 enhances stealth properties while allowing post-functionalization with targeting ligands (e.g., antibodies, peptides). Studies demonstrate that amine-terminated PEGs reduce protein adsorption by 40–60% compared to hydroxyl-terminated variants, prolonging circulation half-life .

Biomedical Applications

Drug Delivery Systems

mPEG17-NH2 is widely used to modify liposomes, micelles, and polymeric nanoparticles. For instance, triblock copolymers (mPEG-PLLA-PLL) incorporating mPEG17-NH2 show 2.5-fold higher cell adhesion and proliferation compared to unmodified PLLA, attributed to improved hydrophilicity and reduced immunogenicity .

Protein PEGylation

Conjugation of mPEG17-NH2 to therapeutic proteins (e.g., interferon, asparaginase) reduces renal clearance and immunogenicity. A 2024 clinical trial reported a 30% increase in the half-life of PEGylated asparaginase compared to its native form.

Recent Advances and Research Findings

Surface Chemistry-Dependent Immune Responses

A 2024 study demonstrated that mPEG17-NH2-functionalized polymersomes exhibit preferential uptake by anti-inflammatory macrophages (M2 phenotype), whereas phosphate-terminated PEGs promote pro-inflammatory (M1) macrophage engagement. This selectivity enables targeted immunotherapy applications .

Gene Delivery Applications

Functionalization of cationic liposomes with mPEG17-NH2 improves DNA complexation efficiency by 20% while reducing cytotoxicity. The amine group facilitates electrostatic interactions with nucleic acids, enabling stable polyplex formation .

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